molecular formula C12H7ClN2 B15358909 6-Chloro-5-phenylpyridine-2-carbonitrile

6-Chloro-5-phenylpyridine-2-carbonitrile

Cat. No.: B15358909
M. Wt: 214.65 g/mol
InChI Key: JHWASOVTQSOXEA-UHFFFAOYSA-N
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Description

6-Chloro-5-phenylpyridine-2-carbonitrile is an organic compound with the molecular formula C12H7ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a chloro substituent at the sixth position, a phenyl group at the fifth position, and a cyano group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-phenylpyridine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and benzaldehyde.

    Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The reaction proceeds through a nucleophilic aromatic substitution (S_NAr) mechanism, where the cyano group is introduced via a cyanation reaction using a reagent like copper(I) cyanide (CuCN).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyanation step, ensuring high selectivity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst, converting the cyano group to an amine.

    Substitution: Electrophilic aromatic substitution (EAS) reactions can occur at the phenyl ring, allowing for further functionalization with groups like nitro (NO2) or alkyl ® groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or H2 with Pd/C.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 6-Chloro-5-phenylpyridine-2-amine.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Biological Probes: Utilized in the design of molecular probes for studying biological pathways.

Industry:

    Agrochemicals: Employed in the synthesis of herbicides and pesticides.

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-Chloro-5-phenylpyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The chloro and cyano groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    6-Chloropyridine-2-carbonitrile: Lacks the phenyl group, resulting in different reactivity and applications.

    5-Phenylpyridine-2-carbonitrile: Lacks the chloro substituent, affecting its chemical properties and biological activity.

Uniqueness: 6-Chloro-5-phenylpyridine-2-carbonitrile is unique due to the combined presence of chloro, phenyl, and cyano groups, which confer distinct electronic and steric properties. This combination enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

6-chloro-5-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7ClN2/c13-12-11(7-6-10(8-14)15-12)9-4-2-1-3-5-9/h1-7H

InChI Key

JHWASOVTQSOXEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)C#N)Cl

Origin of Product

United States

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